1-Methyl-3,5-di-t-butylpyrazole
Description
Structure
3D Structure
Properties
CAS No. |
141665-18-1 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
3,5-ditert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C12H22N2/c1-11(2,3)9-8-10(12(4,5)6)14(7)13-9/h8H,1-7H3 |
InChI Key |
HOPUBWIABHRCKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
Other CAS No. |
141665-18-1 |
Synonyms |
1-methyl-3,5-ditert-butyl-pyrazole |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 3,5 Di T Butylpyrazole
Retrosynthetic Analysis and Strategic Disconnections for 1-Methyl-3,5-di-t-butylpyrazole
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, the most logical and widely employed disconnection strategy targets the bonds formed during the pyrazole (B372694) ring construction.
The primary disconnection, rooted in the classical Knorr pyrazole synthesis, involves breaking the two C-N bonds of the pyrazole ring. This leads to two key synthons: a 1,3-dicarbonyl equivalent and a methylhydrazine synthon. The corresponding real-world starting materials are 2,2,6,6-tetramethylheptane-3,5-dione (B73088) and methylhydrazine. This approach is highly convergent and utilizes readily accessible precursors.
An alternative retrosynthetic approach is based on a [3+2] cycloaddition strategy. Here, the pyrazole ring is envisioned as being formed from a three-atom component and a two-atom component. One possibility is the disconnection to a nitrile imine (a 1,3-dipole) and an alkyne. For our target molecule, this would involve a nitrile imine bearing a tert-butyl group and tert-butylacetylene. Subsequent N-methylation would then yield the final product. Another cycloaddition-based disconnection involves a diazo compound and an alkyne.
| Disconnection Strategy | Key Intermediates/Synthons | Corresponding Starting Materials |
| Knorr Synthesis | 1,3-Dicarbonyl, Methylhydrazine | 2,2,6,6-Tetramethylheptane-3,5-dione, Methylhydrazine |
| [3+2] Cycloaddition (Nitrile Imine) | Nitrile Imine, Alkyne | tert-Butylnitrile imine precursor, tert-Butylacetylene |
| [3+2] Cycloaddition (Diazo Compound) | Diazoalkane, Alkyne | 1-Diazo-2,2-dimethylpropane, tert-Butylacetylene |
Mechanistic Investigations of Pyrazole Ring Formation Applied to this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting regioselectivity. The formation of the pyrazole ring in this compound can be achieved through several mechanistic pathways.
Cycloaddition Reactions in Pyrazole Synthesis
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings like pyrazoles. This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. youtube.com
In the context of synthesizing this compound, a potential route involves the reaction of a nitrile imine with an alkyne. Nitrile imines can be generated in situ from hydrazonoyl halides. The cycloaddition is a concerted pericyclic reaction, and its regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. youtube.com
Another relevant cycloaddition involves the reaction of diazo compounds with alkynes. nih.gov For the target molecule, this would entail the reaction of a diazoalkane with a substituted acetylene. These reactions are often highly efficient and can be catalyzed by various metals. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Routes
While less common for the initial construction of the pyrazole ring, electrophilic and nucleophilic substitution reactions are important for the functionalization of a pre-existing pyrazole core. Pyrazole is considered an electron-rich aromatic heterocycle. nih.gov
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrazole ring generally occurs at the C4 position, as attack at C3 or C5 leads to a less stable cationic intermediate. nih.govrrbdavc.org In the case of N-substituted pyrazoles like our target molecule, the C4 position remains the most susceptible to electrophiles such as halogens, nitrating agents, and sulfonating agents. rrbdavc.org The bulky tert-butyl groups at positions 3 and 5 would further direct electrophilic attack to the C4 position due to steric hindrance.
Nucleophilic Aromatic Substitution: Nucleophilic attack on the pyrazole ring is less facile and typically requires the presence of strong electron-withdrawing groups on the ring. nih.gov Nucleophilic substitution, when it occurs, is favored at the C3 and C5 positions. nih.govnih.gov For this compound, direct nucleophilic substitution on the carbon atoms of the ring is unlikely due to the electron-donating nature of the alkyl groups. However, nucleophilic displacement reactions can occur on N-nitropyrazoles, where the attack happens on the nitrogen of the nitro group. acs.orgacs.org
Modern Approaches in Pyrazole Synthesis Relevant to this compound
Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally benign routes to pyrazoles.
Catalytic Strategies for Pyrazole Annulation
A variety of catalysts have been developed to promote pyrazole synthesis. For the Knorr synthesis, acid catalysis is commonly employed to activate the carbonyl group towards nucleophilic attack by the hydrazine (B178648). slideshare.netslideshare.netjk-sci.com Modern catalytic approaches aim to use milder and more recyclable catalysts.
Recent research has demonstrated the use of various catalysts for pyrazole synthesis, including:
Nano-ZnO: Provides a green and efficient protocol for the synthesis of 1,3,5-substituted pyrazoles.
Immobilized Lipase (B570770): An enzyme-catalyzed system using immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework has been used for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles in a one-pot reaction. nih.govacs.org
Ruthenium Complexes: Ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with hydrazines offer a direct route to pyrazoles.
Silica-supported Molybdic Acid: This solid acid catalyst has been used for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles under solvent-free conditions. researchgate.net
| Catalyst | Reaction Type | Advantages |
| Acid (e.g., H₂SO₄) | Knorr Synthesis | Readily available, effective |
| Nano-ZnO | Condensation | Green, efficient |
| Immobilized Lipase (TLL@MMI) | One-pot multicomponent | Enzymatic, regioselective, green nih.govacs.org |
| Ruthenium Complexes | Dehydrogenative Coupling | Direct from diols |
| Silica-supported Molybdic Acid | Condensation | Solvent-free, regioselective researchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.
Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a recyclable ionic liquid like tetrabutylammonium (B224687) bromide (TBAB), can significantly reduce waste. tandfonline.com Solvent-free condensation of a 1,3-diketone with a hydrazine is a known green method for pyrazole synthesis. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. acs.orgnih.gov A one-pot, three-component synthesis involving an aldehyde, a β-ketoester, and a hydrazine derivative in an aqueous medium represents a green approach to substituted pyrazoles. acs.org
Alternative Energy Sources: The use of microwave irradiation or ultrasonic radiation can significantly accelerate reaction rates and improve yields, often under milder conditions and with less solvent compared to conventional heating. nih.gov These techniques have been successfully applied to the synthesis of various pyrazole derivatives. nih.gov
Flow Chemistry and Continuous Processing for Scalable Production
Continuous flow setups enable superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. researchgate.net For instance, the ability to operate at elevated temperatures and pressures safely allows for the "super-heating" of solvents, which can dramatically reduce reaction times from hours to minutes. mit.edu This technology is particularly advantageous for multi-step syntheses, where reactions can be "telescoped," meaning the output of one reactor flows directly into the next without the need for manual workup and isolation of intermediates. mit.edunih.govcam.ac.uk This approach not only streamlines the manufacturing process but also allows for the in-situ formation and immediate consumption of unstable or hazardous compounds. nih.gov
Research has demonstrated the successful application of flow chemistry for the scalable synthesis of various pyrazole cores. A notable example is a four-step continuous flow process converting anilines into N-arylated pyrazoles, which avoids the need to store bulk quantities of hydrazine. nih.gov In another case, a modular flow system was developed for producing highly functionalized pyrazoles, achieving a production rate of 2.16 g/h. mit.edu Furthermore, the scalability of continuous manufacturing for a pyrazole-5-amine derivative has been proven at a 3 kg scale with a throughput of 0.5 kg/h , highlighting its industrial viability. acs.org These examples underscore the potential of flow chemistry to produce compounds like this compound in a safer, more efficient, and scalable manner.
Table 1: Examples of Pyrazole Synthesis in Continuous Flow Systems
| Synthesis Type | Key Features | Scale / Throughput | Reference |
|---|---|---|---|
| N-arylated Pyrazoles | 4-step telescoped synthesis; Metal-free amine-redox chemistry; In-situ hydrazine formation | Lab scale; 3.76 g over 12 hours | nih.gov |
| Fluorinated Pyrazoles | Modular assembly line; Handles hazardous diazoalkanes; Super-heated conditions | 2.16 g/h | mit.edu |
| 3-phenyl-1H-pyrazol-5-amine | Hydrazine condensation at high temp.; Improved impurity control | 0.5 kg/h (at 3 kg scale) | acs.org |
| Functionalized Pyrazoles | Lithiation and functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole | Not specified | enamine.net |
Stereochemical Control in Substituted Pyrazole Synthesis
While this compound itself is an achiral molecule, the principles of stereochemical control are paramount when considering the synthesis of more complex, substituted pyrazole derivatives where stereocenters or geometric isomers can arise. Control over stereochemistry is crucial as different stereoisomers of a molecule can exhibit vastly different biological and chemical properties.
A key area where stereocontrol is applied is in the synthesis of N-vinylated pyrazoles, where the geometry of the carbon-carbon double bond (E/Z isomerism) can be selectively controlled. For example, the addition of pyrazoles to alkynes to form N-vinylated products can be directed towards either the (E) or (Z) isomer by carefully selecting the reaction conditions. nih.gov Studies have shown that factors such as the choice of base and the reaction time can govern the stereochemical outcome of the vinylation reaction. nih.gov This type of control is critical for producing a single, desired geometric isomer.
Although no work has been specifically directed at the stereoselective addition of pyrazoles to conjugated carbonyl alkynes, the principles are transferable. nih.gov Furthermore, catalyst-controlled strategies have been developed to achieve stereoselectivity. Ruthenium complexes, for instance, have been used to catalyze the N-vinylation of pyrazoles with alkynes, yielding either (E)- or (Z)-N-vinylated pyrazoles depending on the specific catalyst employed. nih.gov These methodologies highlight that should a synthetic route require the introduction of a substituent with potential for stereoisomerism onto the this compound core, established methods exist to control the stereochemical outcome.
Post-Synthetic Modification Strategies on the Pyrazole Core
Post-synthetic modification involves the chemical transformation of a pre-formed molecular scaffold to introduce new functional groups and create a library of analogues. For the this compound core, the most accessible position for modification is the C4 carbon, which is the only unsubstituted position on the pyrazole ring. The bulky t-butyl groups at the C3 and C5 positions provide significant steric hindrance, directing reactions to the C4 position and influencing the reactivity of the ring.
Several strategies have been proven effective for the functionalization of substituted pyrazoles and are applicable to the this compound scaffold.
Metalation and Functionalization: Direct metalation, particularly lithiation, is a powerful tool for introducing a wide range of functional groups. The C4 proton of the pyrazole ring can be abstracted using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be trapped with various electrophiles. This strategy has been successfully used to introduce aldehyde, carboxylic acid, boronic ester (boron pinacolate), and sulfonyl chloride groups onto the pyrazole ring. enamine.netresearchgate.net This approach offers a direct route to diverse C4-functionalized derivatives.
Halogenation and Halogen-Metal Exchange: Bromination of the pyrazole core, typically using N-bromosuccinimide (NBS) under mild conditions, provides a C4-bromo derivative. enamine.net This bromide serves as a versatile synthetic handle. Through a subsequent halogen-metal exchange reaction (e.g., using n-BuLi), a lithiated species is generated, which can then react with electrophiles. This two-step sequence is an alternative to direct metalation for introducing groups like aldehydes and acids at the C4 position. enamine.netresearchgate.net
Modification of Existing Substituents: If the pyrazole core already contains a functional group, that group can be modified. For instance, N-amination of an amino-pyrazole with hydroxylamine-O-sulfonic acid can introduce a second amino group. nih.gov Another example is the one-pot reductive amination of an aminopyrazole with an aldehyde to form a new C-N bond, a process distinguished by its operational simplicity. mdpi.com
These modification strategies provide a robust toolbox for the chemical elaboration of the this compound core, enabling the synthesis of a wide array of derivatives for further study.
Table 2: Post-Synthetic Modification Reactions on the Pyrazole Core
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Lithiation / Functionalization | n-BuLi, then DMF | Aldehyde (-CHO) | enamine.net |
| Lithiation / Functionalization | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) | enamine.net |
| Lithiation / Functionalization | n-BuLi, then B(O-iPr)₃ / Pinacol | Boron Pinacolate (-B(pin)) | enamine.net |
| Bromination | N-Bromosuccinimide (NBS) | Bromine (-Br) | enamine.net |
| Bromine-Lithium Exchange | n-BuLi on bromo-pyrazole, then electrophile | Various (e.g., -CHO, -COOH) | enamine.netresearchgate.net |
| N-Amination | Hydroxylamine-O-sulfonic acid | Amino (-NH₂) on ring nitrogen | nih.gov |
| Reductive Amination | Aldehyde, then NaBH₄ | N-alkyl group on an existing amino substituent | mdpi.com |
In Depth Spectroscopic and Structural Characterization of 1 Methyl 3,5 Di T Butylpyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Methyl-3,5-di-t-butylpyrazole
NMR spectroscopy is a cornerstone for the characterization of this compound, enabling the unambiguous assignment of proton and carbon signals and the study of its conformational dynamics.
Advanced ¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the methyl and tert-butyl substituents, as well as the pyrazole (B372694) ring. Based on data from structurally similar compounds, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the following spectral features can be anticipated researchgate.netmdpi.comnih.govmdpi.com.
In the ¹H NMR spectrum, the N-methyl protons would appear as a sharp singlet. The two tert-butyl groups at positions 3 and 5 of the pyrazole ring are chemically non-equivalent and are therefore expected to show distinct singlets. The single proton on the pyrazole ring (H-4) would also present as a singlet.
The ¹³C NMR spectrum would similarly display characteristic signals. The N-methyl carbon would appear as a single resonance. The two tert-butyl groups would each show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The pyrazole ring itself would exhibit three signals corresponding to the two substituted carbons (C-3 and C-5) and the protonated carbon (C-4). The chemical shift of C-4 is notably influenced by the high electron density of the π-excessive pyrazole ring system nih.govmdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally related pyrazole derivatives researchgate.netmdpi.comnih.govmdpi.com.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | ~3.4 - 3.9 | ~34 - 36 |
| H-4 | ~5.7 - 6.1 | ~98 - 104 |
| 3-C(CH₃)₃ | ~1.2 - 1.3 | ~30 (CH₃), ~32 (C) |
| 5-C(CH₃)₃ | ~1.3 - 1.4 | ~30 (CH₃), ~32 (C) |
| C-3 | - | ~160 - 162 |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the molecular structure and assign all proton and carbon signals, multidimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for this molecule, primarily confirming the absence of proton-proton couplings, as all proton signals are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the N-methyl protons and the N-methyl carbon, the H-4 proton and the C-4 carbon, and the protons of each tert-butyl group with their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across the pyrazole ring and between the substituents. Key long-range correlations (2-3 bonds) would be expected between:
The N-methyl protons and the C-5 and C-3 carbons of the pyrazole ring.
The H-4 proton and the C-3 and C-5 carbons.
The protons of the 3-tert-butyl group and the C-3 and C-4 carbons.
The protons of the 5-tert-butyl group and the C-5 and C-4 carbons.
These correlations would provide unambiguous evidence for the 1,3,5-substitution pattern of the pyrazole ring.
Dynamic NMR Studies for Rotational Barriers and Conformations
The presence of bulky tert-butyl groups suggests the possibility of restricted rotation around the C-C bonds connecting them to the pyrazole ring, as well as potential rotational barriers for the methyl groups within the tert-butyl substituents. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational dynamics nih.govacs.org.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For the molecular formula C₁₂H₂₂N₂, the expected exact mass can be calculated and compared to the experimental value. HRMS analysis of a related sulfonated derivative, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been successfully used to confirm its elemental composition, demonstrating the utility of this technique for this class of compounds mdpi.commdpi.com.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information.
For this compound, the fragmentation pattern is expected to be dominated by the loss of stable neutral fragments from the tert-butyl groups. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): This would result in a prominent ion at [M-15]⁺. This is a very common fragmentation pathway for compounds containing tert-butyl groups researchgate.net.
Loss of isobutylene (B52900) (C₄H₈): The elimination of isobutylene via a McLafferty-type rearrangement or related processes is also a characteristic fragmentation of tert-butyl substituted aromatic and heterocyclic systems, leading to an ion at [M-56]⁺.
Ring Fragmentation: Fragmentation of the pyrazole ring itself can also occur, often involving the loss of HCN or N₂, although this may be less prominent than the fragmentation of the bulky side chains mdpi.com.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predictions are based on common fragmentation patterns of tert-butylated and pyrazole-containing compounds researchgate.netnih.gov.
| m/z | Proposed Fragment | Description |
|---|---|---|
| 194 | [C₁₂H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 179 | [C₁₁H₁₉N₂]⁺ | Loss of •CH₃ |
| 138 | [C₈H₁₄N₂]⁺ | Loss of C₄H₈ (isobutylene) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
The vibrational modes of this compound are dominated by the contributions from the pyrazole ring, the N-methyl group, and the two tert-butyl substituents. The calculated vibrational frequencies, based on Density Functional Theory (DFT) methods for similar pyrazole derivatives, provide a reliable framework for assigning the expected experimental IR and Raman bands.
Key vibrational modes for this compound include:
C-H Vibrations: The stretching vibrations of the C-H bonds in the methyl and tert-butyl groups are expected in the 2900-3050 cm⁻¹ region. The aromatic C-H stretch of the pyrazole ring typically appears around 3100 cm⁻¹. Bending vibrations for the methyl and tert-butyl groups are anticipated in the 1360-1485 cm⁻¹ range.
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region. The ring breathing modes and other deformations will appear at lower frequencies. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C=N and C=C stretching vibrations were observed to overlap around 1595 cm⁻¹.
C-N Vibrations: The stretching vibration of the C-N bond in the pyrazole ring is a more challenging band to assign due to its potential to couple with other vibrations, but it is generally expected in the 1266-1386 cm⁻¹ range.
Tert-Butyl Group Vibrations: The bulky tert-butyl groups have characteristic rocking and bending vibrations, in addition to their C-H stretching modes.
The table below presents a summary of the expected prominent vibrational frequencies for this compound based on data from related compounds and computational studies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of the C-H bond on the pyrazole ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in methyl and tert-butyl groups. |
| C=N/C=C Ring Stretch | 1400 - 1600 | Stretching vibrations of the double bonds within the pyrazole ring. |
| CH₃/C(CH₃)₃ Bending | 1360 - 1470 | Bending vibrations of the methyl and tert-butyl groups. |
| Ring Breathing/Deformation | 900 - 1200 | In-plane and out-of-plane deformations of the pyrazole ring. |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, analysis of its unmethylated precursor, 3,5-di-tert-butylpyrazole, and other related pyrazole derivatives provides significant insights into its expected solid-state structure.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, as well as its crystal system and space group.
Based on the crystallographic data of 3,5-di-tert-butylpyrazole, which crystallizes in the orthorhombic space group Pbca at temperatures above approximately 110 K, we can infer some structural characteristics for its N-methylated counterpart. researchgate.net The introduction of a methyl group at the N1 position would preclude the hydrogen bonding that dictates the packing in the parent compound.
For comparison, the crystallographic data for a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, which features a methylated pyrazole ring, is presented below. This compound crystallizes in the monoclinic system.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Monoclinic | P2₁/c | 4.4035 | 16.165 | 10.366 | 99.46 | nih.gov |
| 3,5-di-tert-butylpyrazole (>110K) | Orthorhombic | Pbca | ~11.3 | ~20.6 | ~10 | 90 | researchgate.net |
A full single-crystal X-ray diffraction analysis of this compound would provide definitive data on its unit cell dimensions and the precise atomic coordinates, allowing for a detailed examination of its molecular geometry.
Conformational Landscapes and Intermolecular Interactions
The conformational landscape of this compound is largely dictated by the orientation of the bulky tert-butyl groups relative to the pyrazole ring. In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance.
Theoretical and Computational Investigations of 1 Methyl 3,5 Di T Butylpyrazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Methyl-3,5-di-t-butylpyrazole. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govaip.org For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can provide accurate predictions of its ground state properties. researchgate.netresearchgate.net These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and Mulliken atomic charges.
While specific DFT data for this compound is not readily found, studies on similar pyrazole (B372694) derivatives allow for educated estimations. researchgate.netaip.org The bulky tertiary-butyl groups at positions 3 and 5, along with the methyl group at position 1, would significantly influence the molecule's geometry and electronic distribution. The steric hindrance from the t-butyl groups would likely lead to some distortion from a perfectly planar pyrazole ring.
Table 1: Predicted Ground State Properties of this compound (Illustrative Data based on related compounds)
| Property | Predicted Value |
| C3-N2 Bond Length (Å) | ~1.34 |
| N1-N2 Bond Length (Å) | ~1.35 |
| C3-C4 Bond Length (Å) | ~1.42 |
| C4-C5 Bond Length (Å) | ~1.38 |
| N1-C5 Bond Length (Å) | ~1.36 |
| Dihedral Angle (C5-N1-C(CH3)-H) (°) | Non-planar due to steric hindrance |
| Dipole Moment (Debye) | ~2.0 - 2.5 |
Note: This data is illustrative and based on general values for substituted pyrazoles. Actual values would require specific DFT calculations for this compound.
Ab Initio Methods for Excited State and Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying excited states and reaction mechanisms. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electron correlation effects.
For this compound, ab initio calculations could be employed to:
Analyze Excited States: Determine the energies and characteristics of electronic excited states, which is important for understanding its photophysical properties.
Model Reaction Pathways: Investigate the energy barriers and transition states for various reactions, such as electrophilic substitution or cycloaddition, providing insights into its chemical reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). acs.org
The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating nature of the methyl and t-butyl groups would be expected to raise the energy of the HOMO, while the LUMO energy would be less affected. This would likely result in a moderate HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These values are estimations based on trends observed in other substituted pyrazoles.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. nih.gov It provides a detailed picture of electron density distribution in bonds and lone pairs. nih.gov For this compound, NBO analysis would reveal:
Charge Distribution: The Mulliken or NBO charges on each atom, indicating the electron-donating or -withdrawing effects of the substituents. researchgate.net The nitrogen atoms are expected to be the most electronegative centers.
Hyperconjugation: Interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilizing effects of hyperconjugation from the C-H bonds of the methyl and t-butyl groups into the pyrazole ring. The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.gov
Aromaticity Assessment and Resonance Energy Calculations in the Pyrazole Ring System
Pyrazoles are considered aromatic heterocyclic compounds, possessing a 6π-electron system. rsc.orgbeilstein-journals.org The aromaticity of the pyrazole ring in this compound can be assessed using several computational methods:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. beilstein-journals.org
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 suggests high aromaticity.
Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. A positive ASE indicates aromatic stabilization.
The substituents on the pyrazole ring can influence its aromaticity. acs.org While the methyl and t-butyl groups are not directly part of the π-system, their electronic and steric effects can slightly modulate the aromatic character of the ring.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The t-butyl groups can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
Solvation Effects: By including solvent molecules in the simulation box, MD can model how the solute interacts with the solvent. This provides insights into its solubility and behavior in different environments. The simulations can reveal details about the formation of hydrogen bonds (if applicable) and other intermolecular interactions. nih.gov
Coordination Chemistry of 1 Methyl 3,5 Di T Butylpyrazole As a Ligand
Design Principles for Sterically Hindered Pyrazole (B372694) Ligands in Organometallic Chemistry
The design of sterically hindered pyrazole ligands, such as 1-methyl-3,5-di-t-butylpyrazole, is guided by several key principles aimed at controlling the coordination sphere of a metal center. The primary goal is often to create a well-defined and protected environment that can stabilize unusual coordination numbers, geometries, and reactive species.
The introduction of bulky substituents at the 3 and 5 positions of the pyrazole ring is a fundamental design element. These bulky groups, like the tert-butyl groups in the title compound, exert significant steric pressure on the metal center. This steric hindrance can:
Limit the number of ligands that can coordinate to the metal, thereby preventing the formation of saturated, unreactive complexes.
Enforce specific coordination geometries. For instance, the steric demands of the ligand can favor lower coordination numbers, such as tetrahedral or T-shaped geometries, over more common octahedral arrangements.
Create a protective pocket around the metal center. This pocket can shield the metal from unwanted interactions with solvents or other reagents, thus stabilizing reactive intermediates.
Influence the electronic properties of the metal-ligand bond. While the primary effect is steric, the electron-donating nature of the alkyl groups can also modulate the electron density at the metal center.
The N-substitution on the pyrazole ring is another critical design choice. In the case of this compound, the methyl group at the N1 position blocks this nitrogen from coordinating to a metal. This ensures that the ligand acts as a simple, monodentate N-donor, preventing the formation of polynuclear complexes bridged by the pyrazole ring. This is in contrast to N-unsubstituted pyrazoles which can act as bridging ligands upon deprotonation.
The interplay between the steric bulk of the 3,5-substituents and the nature of the N1-substituent allows for the fine-tuning of the ligand's properties. This tailored approach enables the synthesis of metal complexes with specific structural and reactive features, making these ligands valuable tools in catalysis, materials science, and bioinorganic modeling.
Synthesis and Structural Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic starting material. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for X-ray diffraction analysis, which provides definitive structural characterization.
While specific studies on the coordination chemistry of this compound are not extensively documented in the surveyed literature, the behavior of the closely related 3,5-di-tert-butylpyrazole provides significant insight. The coordination chemistry of this analogous ligand with transition metals has been explored, revealing a rich variety of structures. For instance, a zinc chloride complex bearing a heteroscorpionate ligand derived from bis(3,5-di-tert-butylpyrazol-1-yl)methane has been synthesized and structurally characterized. In this complex, the pyrazole units coordinate to the zinc center, demonstrating their ability to form stable transition metal adducts. researchgate.net
The synthesis of such complexes generally proceeds by reacting the pyrazole ligand with a metal salt in an appropriate solvent. The steric bulk of the tert-butyl groups plays a crucial role in determining the final structure, often leading to complexes with lower coordination numbers than would be observed with less hindered ligands.
| Complex | Metal | Key Structural Features | Reference |
| [Zn(bdtbpzdta)Cl] | Zinc | κ³N,N',S-coordination | researchgate.net |
Table 1: Example of a Transition Metal Complex with a Ligand System Incorporating 3,5-di-tert-butylpyrazole Units.
The coordination chemistry of sterically hindered pyrazoles extends to main group elements and the f-block metals. The synthesis of alkali metal complexes of 3,5-di-tert-butylpyrazolates has been reported, showcasing a range of structural motifs from monomeric and dimeric species to more complex clusters and 1D chains. nih.gov For example, the reaction of 3,5-di-tert-butylpyrazole with alkyllithium or elemental sodium yields the corresponding lithium and sodium pyrazolato complexes. nih.gov The structures of these complexes are highly dependent on the metal ion and the presence of other coordinating species like THF. nih.gov
The reaction of 3,5-di-tert-butylpyrazole with lanthanide metals in the presence of a co-ligand like triphenylphosphine (B44618) oxide has been shown to produce complexes such as [Ln((CMe₃)₂pz)₃(OPPh₃)₂]. acs.org These reactions demonstrate the utility of sterically demanding pyrazoles in the coordination chemistry of the f-block elements.
| Complex | Metal | Key Structural Features | Reference |
| [((tBu₂pz)Li)₄] | Lithium | Tetrameric cubane-like structure | nih.gov |
| [((tBu₂pz)Na)₄] | Sodium | Tetrameric structure | nih.gov |
| [((tBu₂pz)K)] | Potassium | 1D chain structure | nih.gov |
| [Li(bdtbpzdta)(THF)]·THF | Lithium | κ³N,N',S-coordination | researchgate.net |
| [Ln((CMe₃)₂pz)₃(OPPh₃)₂] | Lanthanides | Distorted coordination geometry | acs.org |
Table 2: Examples of Main Group and Lanthanide Complexes with 3,5-di-tert-butylpyrazole Derivatives.
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in complexes of this compound. Electronic absorption, emission, and EPR spectroscopies provide complementary information on the electronic structure and the immediate coordination environment of the metal ion.
UV-visible absorption spectroscopy is a powerful tool for probing the electronic transitions in metal complexes. For transition metal complexes, the spectra are often dominated by d-d transitions and charge-transfer bands. The energies and intensities of these bands are sensitive to the geometry of the complex and the nature of the ligands. In complexes with bulky pyrazole ligands, the steric hindrance can cause distortions from ideal geometries, which would be reflected in the UV-Vis spectrum. For instance, studies on Cu(II), Co(II), and Ni(II) complexes with pyrazole-based ligands have utilized UV-Vis spectroscopy to propose the coordination geometries of the metal centers. researchgate.netnih.gov The absorption maxima for these complexes are typically observed in the UV and visible regions, corresponding to ligand-to-metal charge transfer and d-d transitions. researchgate.net
For lanthanide complexes, the absorption spectra are characterized by sharp, low-intensity f-f transitions. However, the luminescence properties of these complexes are of particular interest. The pyrazole ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process, and thus the intensity of the lanthanide-centered emission, is highly dependent on the structure of the ligand. The fluorescence spectra of terbium(III) and europium(III) complexes with pyrazole-containing ligands have been shown to exhibit the characteristic metal-centered emission, indicating efficient ligand-to-metal energy transfer. nih.govrsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically for studying species with unpaired electrons, making it highly suitable for investigating paramagnetic complexes of this compound, such as those of Cu(II), Fe(III), or Mn(II). The EPR spectrum is sensitive to the electronic structure of the metal ion and the symmetry of its coordination environment.
For a Cu(II) (d⁹) complex, the g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the geometry of the complex and the nature of the donor atoms. slideshare.netresearchgate.net For example, in an axially symmetric environment, two distinct g-values, g∥ and g⊥, are observed. The relative magnitudes of these values can distinguish between an elongated or compressed geometry. The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), provides further insight into the electronic structure. The steric bulk of the this compound ligand would be expected to create a specific, likely distorted, coordination geometry around a paramagnetic metal center, which would be clearly discernible in the EPR spectrum.
Electronic Structure and Bonding in this compound Metal Complexes
The bonding in metal complexes of this compound is primarily governed by the sigma-donation from the sp²-hybridized nitrogen atom (N2) to the metal center. The electronic properties of the ligand are significantly influenced by its substituents. The two tert-butyl groups are strong electron-donating groups through an inductive effect. This donation increases the electron density on the pyrazole ring and, consequently, enhances the sigma-donor strength (basicity) of the coordinating N2 atom.
When this compound coordinates to a transition metal, it forms a classic sigma-bond. In the framework of molecular orbital (MO) theory, this involves the overlap of a filled sigma-orbital on the ligand with a vacant d-orbital (or hybrid orbital) on the metal. The increased donor strength of this ligand, compared to less substituted pyrazoles, leads to a stronger metal-ligand bond and a greater destabilization of the metal's d-orbitals.
In an octahedral complex, for instance, the ligand's sigma-orbital interacts with the metal's e_g set of orbitals (d_z² and d_x²-y²). The strong sigma-donation from the tert-butyl-rich pyrazole raises the energy of the anti-bonding e_g* orbitals to a greater extent than ligands with weaker donor capacity. This directly influences the ligand field splitting energy (Δ_o).
Furthermore, the bulky tert-butyl groups play a critical role in defining the steric environment around the metal center. These groups can prevent the coordination of multiple ligands, often favoring lower coordination numbers or enforcing specific, less-strained geometries. This steric hindrance can also influence bond lengths and angles, leading to distortions from ideal geometries. For example, in pseudo-tetrahedral nickel(II) complexes bearing the related hydrotris(3-tert-butylpyrazol-1-yl)borato (Tp^tBu) ligand, the tert-butyl groups create a well-defined pocket for a fourth ligand to reside in. exlibrisgroup.com
Computational studies, such as Density Functional Theory (DFT), on related pyrazolato systems provide insight into the nature of the metal-ligand bond. nih.govmdpi.com Natural Bond Orbital (NBO) analysis typically reveals a significant ionic character in the metal-nitrogen bonds of pyrazole complexes, though covalent contributions are also substantial. mdpi.com For this compound complexes, the strong inductive effect of the t-butyl groups would be expected to enhance the covalent character of the M-N bond by increasing the orbital overlap.
The table below summarizes typical bond parameters for a metal complex with a related bulky pyrazole ligand, illustrating the structural aspects.
| Parameter | Value | Complex | Reference |
| M-N Bond Distance | 1.817 Å | (Pz-Cu)₃ | mdpi.com |
| M-N Bond Distance | 2.039 Å | (Pz-Ag)₃ | mdpi.com |
| M-O Bond Distance | 2.059(6) Å | [Et₄N]₂[W(CO)₃DTBCat] | nih.gov |
| Geometry | Distorted Square Pyramidal | Cu(HAcbDM)(H₂O)₂·H₂O | nih.gov |
This table presents data from related metal-pyrazolato and other bulky ligand complexes to provide context for the bonding in this compound systems.
Electrochemical Properties and Redox Behavior of Metal-Pyrazole Systems
The electrochemical behavior of metal complexes is profoundly affected by the electronic properties of their ligands. The redox potential of a M^(n+)/M^((n-1)+) couple in a complex provides a direct measure of the stability of the metal's oxidation states, which is modulated by the ligand environment.
For complexes of this compound, the strong electron-donating nature of the ligand is the dominant factor influencing their redox properties. By donating significant electron density to the metal center, the ligand stabilizes higher oxidation states and makes the metal center more electron-rich. Consequently, the reduction of the metal becomes more difficult, shifting the redox potential to more negative values.
Cyclic voltammetry (CV) is a key technique for investigating these properties. sathyabama.ac.in Studies on nickel(II) complexes with the sterically bulky hydrotris(3-tert-butylpyrazol-1-yl)borato (Tp^tBu) ligand show that the Ni(II)/Ni(I) reduction occurs at very negative potentials. exlibrisgroup.com Specifically, Tp^tBuNiL complexes are more difficult to reduce than their counterparts with the hydrotris(3-phenylpyrazol-1-yl)borato (Tp^Ph) ligand, confirming that the tert-butyl groups are stronger electron donors than phenyl groups. exlibrisgroup.com This suggests that a hypothetical [M(this compound)_n] complex would exhibit a redox potential that is shifted cathodically (to a more negative value) compared to complexes with less electron-rich pyrazoles like 3,5-dimethylpyrazole. analis.com.my
The redox processes in these systems are often quasi-reversible, which can be influenced by structural rearrangements upon electron transfer. analis.com.my The steric bulk of the this compound ligand can stabilize specific coordination geometries, potentially leading to more well-behaved, reversible redox couples by preventing unwanted side reactions or decomposition of the complex in a less stable oxidation state.
The table below presents electrochemical data for nickel complexes with related bulky pyrazole ligands, which serves as a model for the expected behavior of complexes with this compound. The potentials are for the Ni²⁺/Ni⁺ reduction.
| Complex | E_pc (V vs. Fc/Fc⁺) | E_pa (V vs. Fc/Fc⁺) | ΔE_p (mV) | Reference |
| Tp^tBuNiCl | -1.74 | -1.63 | 110 | exlibrisgroup.com |
| Tp^tBuNiBr | -1.71 | -1.61 | 100 | exlibrisgroup.com |
| Tp^tBuNiI | -1.65 | -1.55 | 100 | exlibrisgroup.com |
| Tp^tBuNi(NCS) | -1.56 | -1.46 | 100 | exlibrisgroup.com |
| Tp^PhNiCl | -1.68 | -1.58 | 100 | exlibrisgroup.com |
| Tp^PhNi(NCS) | -1.51 | -1.41 | 100 | exlibrisgroup.com |
Data from related hydrotris(pyrazolyl)borato nickel(II) complexes. The more negative potential for the Tp^tBu complexes highlights the strong electron-donating effect of the tert-butyl groups. exlibrisgroup.com
Catalytic Applications of 1 Methyl 3,5 Di T Butylpyrazole and Its Coordination Compounds
Role of Pyrazole (B372694) Ligands in Homogeneous Catalysis
Pyrazole and its derivatives have emerged as a versatile class of N-donor ligands in the field of homogeneous catalysis. Their utility stems from a combination of electronic and steric properties that can be readily tuned by substitution on the pyrazole ring. The two nitrogen atoms of the pyrazole core offer multiple coordination modes to a metal center, including monodentate, bridging, and the formation of scorpionate-type ligands when linked by a central moiety. This versatility allows for the construction of a wide array of coordination complexes with varied geometries and electronic environments at the metal center.
The steric bulk of substituents on the pyrazole ring, such as the tert-butyl groups in 1-Methyl-3,5-di-t-butylpyrazole, plays a crucial role in stabilizing the resulting metal complexes and influencing their catalytic activity. These bulky groups can create a protective pocket around the metal center, preventing catalyst deactivation pathways such as dimerization or aggregation. Furthermore, the steric hindrance can influence the substrate selectivity of the catalyst, favoring the transformation of less hindered substrates.
Electronically, the pyrazole ring is a good σ-donor, and the nature of the substituents can modulate the electron-donating ability of the ligand. This, in turn, influences the electron density at the metal center, which is a key parameter in many catalytic cycles, affecting processes such as oxidative addition and reductive elimination. The N-methylation in this compound blocks one of the coordination sites on the nitrogen, typically directing the coordination to the other nitrogen atom and simplifying the resulting coordination chemistry compared to N-unsubstituted pyrazoles.
Exploration of this compound Complexes in Organic Transformations
While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of substituted pyrazoles has been successfully employed in a variety of organic transformations. The principles governing these catalytic systems provide a strong foundation for understanding the potential applications of complexes derived from this compound.
Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is paramount to their success. Pyrazole-based ligands have been utilized in this context. For instance, a phosphine-free 1,3,5-triphenylpyrazole acetate-bridged palladacycle has demonstrated high activity in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. rsc.org This precatalyst was effective for a wide range of substrates with low catalyst loadings. rsc.org
Similarly, nickel-catalyzed photoredox reactions for C-O and C-N bond formation have been developed using tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand. chemrxiv.org This approach has proven effective for a diverse array of nucleophiles. chemrxiv.org The use of hindered trialkylphosphines, such as P(t-Bu)3, in palladium-catalyzed cross-coupling of organolithium compounds has been shown to enhance reductive elimination and prevent side reactions. rug.nl These examples highlight the potential for bulky, electron-rich ligands like this compound to be effective in cross-coupling catalysis, likely promoting efficient and selective bond formation.
Table 1: Examples of Pyrazole and Related Ligands in Cross-Coupling Reactions
| Catalyst/Ligand | Reaction Type | Substrates | Key Findings |
| 1,3,5-Triphenylpyrazole palladacycle | Mizoroki-Heck, Suzuki-Miyaura | Various aryl halides and boronic acids | High activity with low catalyst loadings (0.1-0.2 mol%). rsc.org |
| tert-Butylamine | Ni-catalyzed C-O/C-N coupling | Phenols, alcohols, anilines | Acts as a bifunctional ligand and base. chemrxiv.org |
| P(t-Bu)3 | Pd-catalyzed C-C coupling | Organolithium reagents and aryl bromides | Promotes fast reactions at room temperature. rug.nl |
Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Catalysis
The field of hydrogenation and related transformations often relies on transition metal complexes with carefully designed ligands. While direct examples involving this compound are scarce, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a one-pot reductive amination highlights a relevant transformation. mdpi.com This reaction involves the in-situ formation of an imine followed by reduction with sodium borohydride, demonstrating the compatibility of the substituted pyrazole core with reductive processes. mdpi.com This suggests that metal complexes of this compound could potentially be stable and active under hydrogenation conditions.
Oxidation and Reduction Catalysis
The steric bulk of the tert-butyl groups in this compound can be advantageous in oxidation catalysis by preventing the formation of inactive dimeric species. For example, in the oxidation of 3,5-di-tert-butylcatechol, a nickel(II) complex was found to be an effective catalyst, mimicking catecholase activity. researchgate.net The study identified a nickel(II)-semiquinonate as an intermediate species, underscoring the role of the metal in mediating the redox process. researchgate.net Although a different ligand system was used, this demonstrates the utility of bulky substituents in stabilizing catalytically active species in oxidation reactions.
In the realm of reductions, the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was achieved through an oxidative functionalization of an aldehyde with pyrazole using an oxoammonium salt as the oxidant. mdpi.com This reaction proceeds in the absence of a base and solvent, showcasing a clean synthetic route to a related pyrazole derivative. mdpi.com
Polymerization Catalysis
In polymerization catalysis, the ligand structure is critical in controlling the properties of the resulting polymer. While direct studies on this compound in polymerization are not prominent, related N-heterocyclic carbene (NHC) precursors have been investigated. For instance, 1,3-di(tert-butyl)imidazolium-2-carboxylate has been shown to be a latent initiator for the polymerization of methyl methacrylate (B99206) (MMA). psu.edu This CO2-protected NHC becomes active upon heating, yielding poly(methyl methacrylate) with good control over molecular weight and polydispersity. psu.edu
Furthermore, trispyrazolylborate complexes, which are derived from pyrazoles, have been designed for the ring-opening polymerization of cyclic esters. nih.gov The steric and electronic properties of the pyrazole units in these "scorpionate" ligands are crucial for the catalytic activity. This suggests that metal complexes of this compound could also be explored as catalysts for various polymerization reactions.
Table 2: Examples of Related Heterocyclic Compounds in Polymerization
| Initiator/Catalyst | Monomer | Polymer | Key Findings |
| 1,3-di(tert-butyl)imidazolium-2-carboxylate | Methyl methacrylate (MMA) | Poly(methyl methacrylate) (PMMA) | Thermally latent initiator, yields up to 96%. psu.edu |
| Thallium(I) trispyrazolylborate complexes | Cyclic esters | Polyesters | Versatile binding modes of the pyrazolylborate ligand. nih.gov |
Asymmetric Catalysis with Chiral Analogues or Derivatives of this compound
The development of chiral ligands is central to asymmetric catalysis for the synthesis of enantiomerically enriched compounds. While there is no specific information on chiral analogues of this compound, the broader field of asymmetric catalysis using pyrazole-containing ligands is an active area of research.
One approach to inducing chirality is through the synthesis of pyrazoles with chiral substituents. Another strategy involves the creation of chiral environments around the metal center using achiral pyrazole ligands within a larger chiral framework. An example of this is the use of a mechanically point-chiral rotaxane for asymmetric organocatalysis, where the chirality arises from the mechanical interlocking of molecular components. nih.gov
In another example, chiral dirhodium catalysts have been used for the asymmetric transannulation of NH-1,2,3-triazoles with olefins to produce enantioenriched 2,3-dihydropyrroles. nih.gov The stereocontrol exerted by the chiral rhodium catalyst determines the enantioselectivity of the intermediate cyclopropane. nih.gov These examples demonstrate the potential for developing asymmetric catalytic systems based on chiral derivatives or complexes of this compound, where the pyrazole moiety would serve as a robust coordinating group.
Heterogenization and Immobilization Strategies for Pyrazole-Based Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of catalyst systems, as it facilitates catalyst separation, recycling, and continuous operation. For catalysts based on this compound and its coordination compounds, several heterogenization strategies can be envisaged, drawing from established methods for immobilizing pyrazole-containing molecules.
One of the most common approaches involves the covalent attachment of the pyrazole ligand to a solid support. Silica (B1680970) gel is a popular choice for a support material due to its high surface area, mechanical stability, and the well-established chemistry for its functionalization. researchgate.net A general strategy involves modifying the pyrazole ligand with a reactive functional group that can be grafted onto the silica surface. For a ligand like this compound, this would typically require initial functionalization of the pyrazole ring, for instance, by introducing a linker with a terminal silane (B1218182) group. This functionalized ligand can then be anchored to the silica support.
Another promising method for immobilization is the use of porous organic polymers or metal-organic frameworks (MOFs). These materials offer a high degree of tunability in terms of pore size, surface area, and chemical functionality. A catalyst complex of this compound could be incorporated into a polymer or MOF matrix either by co-polymerization of a functionalized ligand or by post-synthetic modification of the support material.
The choice of immobilization strategy can have a significant impact on the catalytic performance. The nature of the support, the length and flexibility of the linker, and the density of active sites are all crucial parameters that need to be optimized for a given catalytic reaction.
Below is a table summarizing potential heterogenization strategies for catalysts based on this compound:
| Support Material | Immobilization Method | Linker Group Example | Potential Advantages |
| Silica Gel | Covalent Grafting | (3-aminopropyl)triethoxysilane | High surface area, good mechanical and thermal stability. researchgate.net |
| Polystyrene | Co-polymerization | Vinyl-functionalized pyrazole | Versatile for various catalytic reactions, tunable porosity. |
| Metal-Organic Frameworks (MOFs) | Post-synthetic Modification | Carboxylate or amino-functionalized pyrazole | High catalyst loading, well-defined active sites, potential for size-selective catalysis. |
| Magnetic Nanoparticles | Surface Anchoring | Phosphonate or carboxylate-functionalized pyrazole | Easy separation using an external magnetic field, high surface-to-volume ratio. |
It is important to note that the bulky di-t-butyl groups on the pyrazole ring may present steric challenges during the immobilization process, potentially requiring tailored synthetic approaches to achieve efficient grafting without compromising the coordinating ability of the pyrazole ligand.
Mechanistic Studies of Catalytic Cycles Involving this compound Ligands
Understanding the mechanistic details of a catalytic cycle is paramount for catalyst optimization and the development of new, more efficient catalytic systems. While specific mechanistic studies exclusively featuring the this compound ligand are not extensively documented in the public domain, valuable insights can be drawn from studies on structurally related pyrazole-based catalysts, particularly those with sterically demanding substituents.
The this compound ligand is characterized by its significant steric bulk and strong electron-donating properties. These features are expected to play a crucial role in the catalytic cycle of a metal complex incorporating this ligand.
Influence on Coordination and Stability: The bulky tert-butyl groups can enforce a specific coordination geometry around the metal center, potentially leading to the formation of coordinatively unsaturated species that are key intermediates in many catalytic reactions. This steric hindrance can also protect the metal center from deactivation pathways such as dimerization or aggregation.
Role in Specific Catalytic Reactions:
Catechol Oxidation: Copper complexes with pyrazole-containing ligands have been studied as models for catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. researchgate.netresearchgate.net In a typical catalytic cycle, the copper center coordinates to the catechol substrate, followed by electron transfer and product release. nih.govnih.gov The bulky this compound ligand would likely influence the substrate binding step and the rate of electron transfer, potentially enhancing catalytic turnover by facilitating product dissociation. rsc.org
A hypothetical catalytic cycle for a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a phosphine (B1218219) ligand bearing the this compound moiety is depicted below:
| Step | Description | Role of this compound Ligand |
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. | The electron-donating pyrazole can increase the electron density on the Pd center, facilitating this step. |
| Transmetalation | The aryl group from the organoboron reagent is transferred to the Pd(II) center, displacing the halide. | The steric bulk of the ligand can influence the rate and selectivity of this step. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. | The significant steric hindrance from the di-t-butyl groups is expected to promote this crucial, often rate-determining, step. researchgate.net |
Supramolecular Chemistry and Advanced Materials Based on 1 Methyl 3,5 Di T Butylpyrazole
Self-Assembly Processes of 1-Methyl-3,5-di-t-butylpyrazole Derivatives
The self-assembly of pyrazole (B372694) derivatives is often driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In the case of the parent compound, 3,5-di-tert-butylpyrazole, crystal structure analysis has revealed the formation of hydrogen-bonded dimers. nih.gov Specifically, below 110 K, the crystal structure consists of four molecules in the asymmetric unit, which form a pair of overlapping hydrogen-bonded dimers. nih.gov
For this compound, the methylation of the pyrazole nitrogen precludes the formation of the typical N-H···N hydrogen bonds that are prominent in the self-assembly of unsubstituted pyrazoles. Consequently, any self-assembly processes would be governed by weaker interactions, such as C-H···π interactions or van der Waals forces, which are generally less directional and lead to different supramolecular architectures compared to their N-H containing counterparts.
Detailed studies on the self-assembly of derivatives of this compound are not extensively reported. However, research on related compounds, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been conducted, primarily focusing on their synthesis. mdpi.commdpi.comresearchgate.net The crystal structures of these derivatives would provide insight into the potential intermolecular interactions and self-assembly motifs, but such analyses are not the central focus of the available literature.
Host-Guest Interactions Involving the Pyrazole Moiety
Host-guest chemistry relies on the ability of a host molecule to bind a guest molecule through non-covalent interactions. The pyrazole ring, with its electron-rich nitrogen atoms and potential for functionalization, can act as a binding site for various guests.
There is a lack of specific research in the scientific literature detailing the host-guest interactions of this compound. The bulky tert-butyl groups at the 3 and 5 positions would likely create a sterically hindered environment around the pyrazole core, which could influence its ability to encapsulate guest molecules. The absence of an N-H donor further limits its potential for interactions based on hydrogen bonding with anionic or neutral guests.
Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are widely used in the synthesis of MOFs due to their excellent coordination ability.
The design of pyrazole-linked MOFs often involves the use of pyrazole ligands functionalized with coordinating groups such as carboxylates or pyridyls to facilitate the formation of extended networks.
There are no specific reports in the surveyed scientific literature on the successful integration of this compound as a primary ligand in the synthesis of MOFs. The steric hindrance from the two tert-butyl groups could pose a significant challenge for the formation of well-ordered, porous coordination polymers. These bulky groups might prevent the pyrazole nitrogen atoms from effectively coordinating to metal centers in a way that leads to a stable, extended framework.
The porosity and gas adsorption properties of MOFs are critical for their applications in gas storage and separation. These properties are highly dependent on the nature of the ligand and the resulting framework structure.
As there are no known MOFs constructed from this compound, there is no data available on their porosity or gas adsorption properties. For comparison, other pyrazole-based MOFs, such as those constructed from 4,4′-methylene-bis(3,5-dimethylpyrazole), have been shown to exhibit selective gas uptake. rsc.org
Table 1: Gas Adsorption Data for Representative Pyrazole-Based MOFs (Not containing this compound)
| MOF Name | Ligand | Gas | Uptake Capacity | Reference |
| [Co(H₂mdp)(Ni(CN)₄)] | 4,4′-methylene-bis(3,5-dimethylpyrazole) | C₂H₂ | ~100 cm³/g at 273 K | rsc.org |
| [Fe(H₂mdp)(Ni(CN)₄)] | 4,4′-methylene-bis(3,5-dimethylpyrazole) | C₂H₂ | ~90 cm³/g at 273 K | rsc.org |
This table is for illustrative purposes to show typical data for other pyrazole-based MOFs, as no data exists for MOFs based on this compound.
Development of Functional Materials Incorporating this compound
The incorporation of specific molecular units into materials can impart them with unique functions, such as liquid crystalline behavior.
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and intermolecular interactions are key factors in the formation of liquid crystalline phases.
There is no information available in the scientific literature regarding the synthesis or characterization of liquid crystalline derivatives of this compound. The development of pyrazole-based liquid crystals has been reported for other derivatives, where the molecular design typically involves the introduction of long alkyl chains or other mesogenic groups to the pyrazole core to induce liquid crystalline behavior. The bulky, non-planar nature of the tert-butyl groups in this compound might not be conducive to the formation of the ordered, anisotropic structures required for liquid crystallinity.
Polymeric Materials with Embedded Pyrazole Units
The integration of pyrazole moieties into polymeric structures offers a pathway to novel materials with tailored thermal, mechanical, and optical properties. While direct polymerization of this compound is not extensively documented, the broader field of pyrazole-containing polymers provides a strong basis for its potential in this area. The synthesis of polymers incorporating pyrazole units can be broadly categorized into two main approaches: the polymerization of pyrazole-functionalized monomers and the formation of coordination polymers.
Pyrazole derivatives can be functionalized with polymerizable groups, such as methacrylates, to enable their incorporation into conventional polymer backbones. For instance, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) has been synthesized and blended with poly(methyl methacrylate) to create new polymeric materials with specific optical properties. This approach highlights the feasibility of creating a variety of pyrazole-containing polymers through free-radical polymerization. Although a different derivative, this demonstrates a viable synthetic route for creating polymers with embedded pyrazole units.
Another significant class of polymeric materials are coordination polymers, where pyrazole units act as ligands to bridge metal centers, forming one, two, or three-dimensional networks. The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, and the substituents on the ring can influence the resulting structure and properties of the coordination polymer. Research on ligands like 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has shown the formation of robust 3-D networks with transition metals, exhibiting thermal stability up to 300-500 °C. orgsyn.org The bulky tert-butyl groups in this compound would sterically influence the coordination environment around a metal center, potentially leading to the formation of discrete complexes or polymers with unique topologies and guest-accessible voids. The synthesis of alkali metal complexes with 3,5-di-tert-butylpyrazolate has demonstrated the formation of diverse structures, including dimers, clusters, and 1D chains, highlighting the versatility of this ligand system in constructing supramolecular architectures. nih.govresearchgate.net
The table below summarizes different types of polymeric materials that have been synthesized using pyrazole-based building blocks, illustrating the potential for this compound in this field.
| Polymer Type | Pyrazole-Based Monomer/Ligand | Metal Center (if applicable) | Key Findings |
| Polymer Blend | Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | N/A | Blend with PMMA shows good thermal stability and transparency. |
| Coordination Polymer | 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II), Cu(II) | Forms robust, porous 3-D networks with high thermal stability. orgsyn.org |
| Coordination Polymer | 3,5-di-tert-butylpyrazolate | Li, Na, K | Forms diverse structures including dimers, clusters, and 1D chains. nih.govresearchgate.net |
| Polyamides | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) derivatives | N/A | Heterocyclic polyamides with high thermal and mechanical strength. mdpi.com |
Applications in Molecular Recognition and Sensing
The inherent electronic and structural features of the pyrazole ring make it an excellent scaffold for the design of molecular receptors and chemical sensors. The two adjacent nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions. The substituents on the pyrazole ring can be tailored to create specific binding pockets and to modulate the electronic properties of the system, which can, in turn, be transduced into a detectable signal, such as a change in color or fluorescence.
Pyrazole derivatives have been successfully employed as chemosensors for a variety of analytes, including metal ions and anions. The sensing mechanism often relies on the coordination of the analyte to the pyrazole nitrogen atoms, which perturbs the electronic structure of an integrated chromophore or fluorophore, leading to a change in the optical properties of the sensor molecule. For instance, pyrazole-based fluorescent sensors have been developed for the selective detection of biologically and environmentally important metal ions like Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. matrix-fine-chemicals.com
In the context of this compound, the two nitrogen atoms of the pyrazole ring are available for coordination. The bulky tert-butyl groups at the 3 and 5 positions would create a sterically hindered environment around these coordination sites. This steric hindrance could be exploited to achieve selectivity in molecular recognition, favoring the binding of smaller analytes or dictating a specific coordination geometry. While the methyl group at the 1-position prevents the pyrazole from acting as a bridging ligand through deprotonation, the N2 nitrogen remains a potent coordination site.
The development of sensors based on this compound could involve its incorporation into a larger molecular framework containing a signaling unit. Upon binding of a target analyte to the pyrazole moiety, a conformational change or an electronic perturbation could be transmitted to the signaling unit, resulting in a measurable response. The table below presents examples of pyrazole derivatives that have been utilized in molecular recognition and sensing applications.
| Sensor Type | Target Analyte | Signaling Mechanism | Key Features |
| Fluorescent Sensor | Cd²⁺ and Zn²⁺ | Fluorescence enhancement | Selective detection of Cd²⁺ and Zn²⁺. |
| Fluorescent Sensor | Fe³⁺/Fe²⁺ | Fluorescence enhancement | Selective for Fe³⁺ over Fe²⁺ with a low limit of detection. matrix-fine-chemicals.com |
| Anion Sensor | Acetate (B1210297) | Change in UV-visible absorption | A pyrazole-containing copolymer showed high sensitivity to acetate anions. mdpi.com |
| Metal Ion Sensor | Cu²⁺ | Quenching of fluorescence | An excited-state intramolecular proton-transfer (ESIPT) active sensor for Cu²⁺. |
Future Research Directions and Emerging Paradigms for 1 Methyl 3,5 Di T Butylpyrazole
Discovery of Novel Reactivity and Transformation Pathways
Future investigations into the reactivity of 1-Methyl-3,5-di-t-butylpyrazole are poised to unlock new synthetic methodologies. The steric hindrance imposed by the tert-butyl groups significantly influences its reactivity, making the discovery of novel transformation pathways a key research focus.
A primary area of exploration will likely be the selective C-H functionalization of the pyrazole (B372694) ring. nih.govrsc.org While direct C-H arylation has been demonstrated for various pyrazoles, the specific steric and electronic environment of this compound may lead to unique regioselectivity and reactivity patterns under transition-metal catalysis. nih.govdp.tech Research into iridium(III)-catalyzed photoredox cycloadditions could also open new avenues for constructing complex pyrazole-containing architectures. nih.gov
Furthermore, the reactivity of the N-methyl group offers another handle for derivatization. Future work could explore demethylation followed by the introduction of alternative substituents at the N1 position, thereby modulating the electronic properties and coordination capabilities of the pyrazole ring. The development of efficient and regioselective N-alkylation and N-arylation protocols for the demethylated 3,5-di-t-butylpyrazole precursor will be crucial in this regard. nih.gov
Development of Bio-Inspired Catalytic Systems
The pyrazole moiety is a well-established ligand in coordination chemistry, and this compound is a promising candidate for the development of novel bio-inspired catalytic systems. nih.govornl.gov The sterically demanding tert-butyl groups can create a unique coordination pocket around a metal center, mimicking the hydrophobic active sites of metalloenzymes. nih.govwalshmedicalmedia.com
Future research is expected to focus on the design and synthesis of transition metal complexes with this compound as a ligand for various catalytic transformations. Of particular interest is the development of catalysts for oxidation reactions. nih.govwalshmedicalmedia.com By incorporating this bulky pyrazole ligand, it may be possible to achieve high selectivity in reactions such as alkane hydroxylation and alkene epoxidation, transformations that are notoriously difficult to control. The ligand's electronic properties can also be tuned to modulate the redox potential of the metal center, a key parameter in designing efficient oxidation catalysts. mdpi.comresearchgate.net
Moreover, the exploration of these complexes in other catalytic applications, such as polymerization and cross-coupling reactions, could yield catalysts with novel activities and selectivities. The steric bulk of the ligand could, for instance, influence the microstructure of polymers or the product distribution in cross-coupling reactions.
Rational Design of New Functional Materials
The unique structural and electronic features of this compound make it an attractive building block for the rational design of new functional materials, particularly in the realm of metal-organic frameworks (MOFs) and luminescent materials.
The use of 3,5-di-t-butylpyrazole derivatives as linkers in MOFs is an emerging area of research. uaeu.ac.aersc.orgresearchgate.netresearchgate.netnih.gov The bulky tert-butyl groups can lead to the formation of MOFs with large pores and high surface areas, which are desirable properties for applications in gas storage, separation, and catalysis. Future work will likely involve the synthesis and characterization of MOFs incorporating this compound or its derivatives as linkers. The functionalization of the pyrazole ring or the N-methyl group could allow for the fine-tuning of the MOF's properties, such as its pore size, chemical environment, and catalytic activity.
In the field of luminescent materials, pyrazole derivatives have shown promise due to their tunable photophysical properties. nih.govmdpi.comresearchgate.net The coordination of this compound to metal ions, particularly lanthanides and transition metals, could lead to the development of new luminescent complexes with applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs). The steric hindrance of the tert-butyl groups may help to prevent aggregation-induced quenching of luminescence, a common problem in solid-state luminescent materials.
Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies, particularly Density Functional Theory (DFT), are expected to play a pivotal role in guiding the future development of applications for this compound. nih.govmdpi.comresearchgate.netresearchgate.netnih.govtandfonline.com DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.
Future computational studies will likely focus on several key areas. Firstly, predictive modeling of the regioselectivity of C-H functionalization reactions will be crucial for designing efficient and selective synthetic routes to novel derivatives. nih.gov Understanding how the steric and electronic factors of the tert-butyl and methyl groups influence the reaction pathways will be a primary objective. mdpi.com
Secondly, DFT calculations will be instrumental in the rational design of new catalysts and functional materials. By modeling the coordination of this compound to different metal centers, researchers can predict the geometric and electronic properties of the resulting complexes, and in turn, their potential catalytic activity or photophysical properties. acs.orgacs.org This predictive power will accelerate the discovery of new materials with desired functionalities.
Finally, computational methods can be employed to investigate the non-covalent interactions of this compound, which are important for understanding its behavior in condensed phases and its potential applications in supramolecular chemistry.
Interdisciplinary Approaches Integrating Chemical Biology and Nanoscience
The integration of this compound into interdisciplinary research at the interface of chemical biology and nanoscience holds significant promise for the development of innovative technologies.
In the realm of chemical biology, the pyrazole scaffold is a known pharmacophore found in numerous FDA-approved drugs. mdpi.commdpi.com While the direct biological activity of this compound is yet to be extensively studied, its derivatives could be explored as potential therapeutic agents. researchgate.net The bulky tert-butyl groups could enhance membrane permeability or modulate interactions with biological targets. Future research could involve the synthesis of libraries of derivatives and their screening for various biological activities.
The convergence with nanoscience opens up exciting possibilities for sensing and drug delivery. nih.govunipd.it Pyrazole-functionalized gold nanoparticles have already been shown to be effective fluorescent sensors for metal ions. researchgate.netresearchgate.net Future work could explore the use of this compound-functionalized nanoparticles for the selective detection of other analytes. nih.gov Furthermore, the lipophilic nature imparted by the tert-butyl groups could be advantageous for the development of nanoparticle-based drug delivery systems, potentially improving the encapsulation and delivery of hydrophobic drugs. core.ac.uk
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Methyl-3,5-di-t-butylpyrazole, and how are reaction conditions optimized for yield and purity?
- The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nitration agents (e.g., HNO₃/H₂SO₄) and VNS (vicarious nucleophilic substitution) reactions are employed to introduce nitro groups or bulky substituents like t-butyl groups . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts. Purity is enhanced through recrystallization (e.g., DMF/EtOH mixtures) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- FTIR identifies functional groups (e.g., C-N stretching at ~1500 cm⁻¹). ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and t-butyl proton signals). X-ray diffraction (XRD) resolves crystal packing and bond angles, as demonstrated for related pyrazole derivatives . DSC/TGA assesses thermal stability by analyzing decomposition onset temperatures .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Key properties include melting point (mp), solubility in polar aprotic solvents (e.g., DMF), and hygroscopicity. Storage under inert atmospheres (N₂/Ar) is recommended to prevent oxidation. Stability data from thermogravimetric analysis (TGA) guide safe heating protocols .
Advanced Research Questions
Q. How do solvent systems influence the crystal morphology of this compound, and what predictive models are used?
- Solvent polarity and hydrogen-bonding capacity dictate crystal growth rates and facet development. Molecular dynamics (MD) simulations, combined with modified attachment energy (MAE) models, predict morphology changes. For example, polar solvents like ethanol may favor needle-like crystals, while toluene yields plate-like structures . Experimental validation via XRD and SEM is essential .
Q. How can contradictions in thermal stability data across studies be resolved?
- Discrepancies often arise from impurities or differing heating rates in DSC/TGA. Methodological standardization (e.g., 10°C/min heating rate under N₂) and purity verification (HPLC/GC-MS) are critical. Comparative studies using controlled samples can isolate degradation pathways .
Q. What role does this compound play in designing high-energy materials or functional electrolytes?
- Its bulky t-butyl groups enhance steric hindrance, improving thermal stability in explosives. In electrolytes (e.g., Li-ion batteries), it acts as a fluorinated additive (similar to MBTFMP) to stabilize high-voltage cathodes by forming protective interphases. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) validate performance .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions. Monitor intermediates via TLC.
- Data Validation : Cross-reference XRD data with CCDC databases (e.g., Cambridge Structural Database) .
- Safety Protocols : Handle nitration agents in fume hoods; assess explosion risks via small-scale thermal screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
